molecular formula C7H8N2O4 B2823671 Methyl(3,6-dioxo-1,2,3,6-tetrahydro-4-pyridazinyl)acetate CAS No. 10071-26-8

Methyl(3,6-dioxo-1,2,3,6-tetrahydro-4-pyridazinyl)acetate

Cat. No. B2823671
CAS RN: 10071-26-8
M. Wt: 184.151
InChI Key: BQUPTTOGBOMLEB-UHFFFAOYSA-N
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Description

“Methyl(3,6-dioxo-1,2,3,6-tetrahydro-4-pyridazinyl)acetate” is a multifunctional molecule. It contains a formyl group, a hydroxyl group, and the imide moiety . Each of these groups can play a role in specific transformations or uses .


Synthesis Analysis

The synthesis of this compound can be achieved through a convenient 3-step procedure . The product is isolated by crystallization as a stable hemiacetal derivative from chromatographic solutions containing methanol . This efficient strategy involves the use of low-cost materials, a minimal amount of solvents, and fast purification procedures .


Molecular Structure Analysis

The molecule’s structure is complex, with multiple functional groups including a formyl group, a hydroxyl group, and the imide moiety . These groups contribute to the molecule’s reactivity and potential applications.


Chemical Reactions Analysis

The molecule can undergo various chemical reactions due to its multifunctional nature . For instance, the formyl group can allow the derivatization for multiple application purposes .

Scientific Research Applications

Synthesis and Structural Analysis

  • A study highlighted the synthesis and characterization of a new pyridazinone derivative, providing insights into its crystal structure, spectroscopic studies, and theoretical calculations. This research offers a foundational understanding of the chemical and physical properties of pyridazinone derivatives, aiding in the exploration of their potential applications in various scientific domains (Kalai et al., 2021).

Chemical Reactivity and Applications

  • Another study examined the reactivity of a related compound, Methyl (3,6-dichloropyridazin-4-yl)acetate, towards nucleophiles. This research contributes to understanding the chemical behavior of pyridazinyl acetates, which can be applied to synthesize novel compounds with specific properties (Adembri et al., 1976).

Environmental and Material Science Applications

  • The mechanisms leading to oligomers and secondary organic aerosol (SOA) through the aqueous photooxidation of acetic acid and methylglyoxal were studied. This research is crucial for understanding the atmospheric chemistry of organic compounds and their impact on environmental health and climate change (Tan et al., 2012).

Corrosion Inhibition

  • The effect of a heterocyclic organic compound derived from pyridazine on the corrosion inhibition of mild steel was investigated. Such studies are vital for developing new materials that can prevent corrosion in industrial applications, ensuring longevity and safety (Ghazoui et al., 2017).

properties

IUPAC Name

methyl 2-(3,6-dioxo-1,2-dihydropyridazin-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-13-6(11)3-4-2-5(10)8-9-7(4)12/h2H,3H2,1H3,(H,8,10)(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUPTTOGBOMLEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=O)NNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of (3,6-dioxo-1,2,3,6-tetrahydro-4-pyridazinyl)acetic acid, (5.0 g), methanol (75 ml) and 4M hydrochloric acid in 1,4-dioxane (20 ml) was stirred overnight. Evaporation afforded a white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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